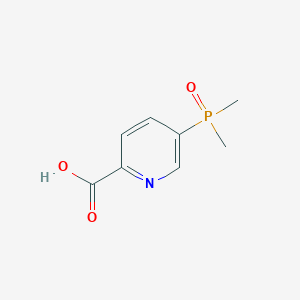
5-Dimethylphosphorylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylphosphorylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 2361959-03-5 . It has a molecular weight of 199.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(dimethylphosphoryl)picolinic acid . The InChI code for this compound is 1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Dimethylphosphorylpyridine-2-carboxylic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Medicine
5-Dimethylphosphorylpyridine-2-carboxylic acid: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise structure and purity ensure accurate results in pharmacological studies, where it may serve as a building block for drug development.
Agriculture
In the agricultural sector, carboxylic acids, including derivatives like 5-Dimethylphosphorylpyridine-2-carboxylic acid , are integral to the synthesis of bioactive polylactic acid. This substance is used for creating biodegradable materials, which can significantly reduce plastic pollution and contribute to sustainable farming practices .
Biotechnology
This compound finds its application in biotechnology, particularly in the modification of surfaces for nanoparticles and nanostructures like carbon nanotubes and graphene. These modifications are crucial for developing new materials with enhanced properties for various biotechnological applications .
Materials Science
5-Dimethylphosphorylpyridine-2-carboxylic acid: is a valuable component in materials science. It is used for the surface modification of nanoparticles, which is essential in the production of advanced materials with specific properties required for high-tech applications .
Environmental Science
In environmental science, the compound is explored for its potential in creating environmentally friendly materials. Its role in the synthesis of polymers and nanomaterials could lead to the development of new solutions for environmental remediation and pollution control .
Analytical Chemistry
The compound’s role in analytical chemistry is significant due to its involvement in chemical equilibria. It serves as a standard in various analytical methods, helping to calculate different species that result from equilibria in aqueous solutions .
Pharmacology
In pharmacology, 5-Dimethylphosphorylpyridine-2-carboxylic acid is used for the synthesis of piperidine derivatives, which are present in numerous classes of pharmaceuticals. Its derivatives are crucial for the discovery and biological evaluation of potential drugs containing piperidine moiety .
Organic Synthesis
Lastly, the compound is employed in organic synthesis, where carboxylic acids are pivotal in constructing complex molecules. They serve as intermediates in a multitude of reactions, contributing to the synthesis of small molecules and macromolecules .
Safety and Hazards
Propiedades
IUPAC Name |
5-dimethylphosphorylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-7(8(10)11)9-5-6/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQBWQNQLAVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dimethylphosphorylpyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)
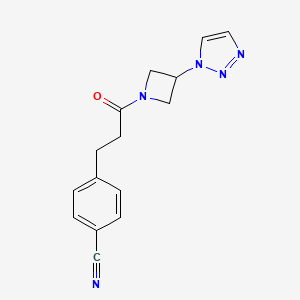
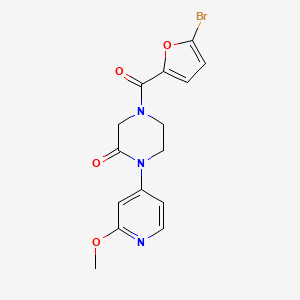
![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)
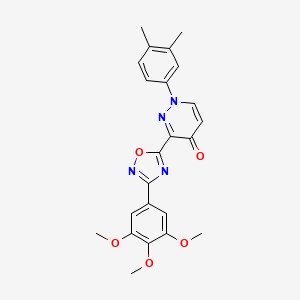
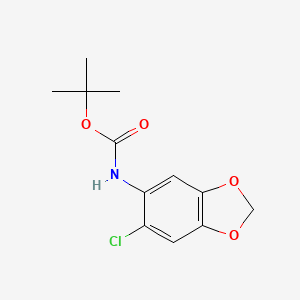


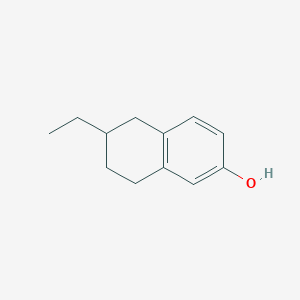
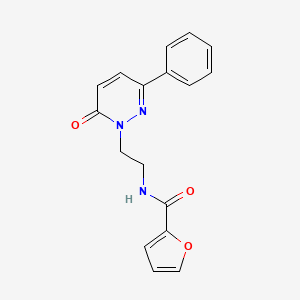

![3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2881713.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)